TD-004

PROTAC Targeted Protein Degradation ALK

TD-004 (HC58-111) is a VHL-based PROTAC degrader that eliminates ALK fusion proteins rather than merely inhibiting them, making it essential for studying degradation-dependent signaling dynamics and overcoming resistance to conventional ALK inhibitors. Validated in ALK-positive cancer models (SU-DHL-1, H3122) with in vivo efficacy, it serves as a critical chemical probe for resistance mechanism studies and comparator for CRBN-based degraders like B3. Ideal for pharmacodynamic and biomarker research.

Molecular Formula C55H70ClN9O8S2
Molecular Weight 1084.79
Cat. No. B1193785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-004
SynonymsTD-004;  TD 004;  TD004
Molecular FormulaC55H70ClN9O8S2
Molecular Weight1084.79
Structural Identifiers
SMILESO=C([C@@H]1N(C([C@@H](NC(CCCC(N2CCC(C3=CC(OC(C)C)=C(NC4=NC=C(Cl)C(NC5=CC=CC=C5S(=O)(C(C)C)=O)=N4)C=C3C)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6
InChIInChI=1S/C55H70ClN9O8S2/c1-32(2)73-45-27-40(34(5)25-43(45)61-54-58-29-41(56)51(63-54)60-42-13-10-11-14-46(42)75(71,72)33(3)4)37-21-23-64(24-22-37)48(68)16-12-15-47(67)62-50(55(7,8)9)53(70)65-30-39(66)26-44(65)52(69)57-28-36-17-19-38(20-18-36)49-35(6)59-31-74-49/h10-11,13-14,17-20,25,27,29,31-33,37,39,44,50,66H,12,15-16,21-24,26,28,30H2,1-9H3,(H,57,69)(H,62,67)(H2,58,60,61,63)/t39-,44+,50+/m0/s1
InChIKeyDYEAAIMUSQBHPL-RMNSFAHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TD-004: A Validated ALK PROTAC Degrader for Research on Fusion-Positive Cancers


TD-004 (also known as HC58-111) is a heterobifunctional proteolysis targeting chimera (PROTAC) specifically designed to degrade anaplastic lymphoma kinase (ALK) fusion proteins [1]. It is constructed by conjugating the ALK inhibitor ceritinib to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a linker [2]. This molecule functions by recruiting the E3 ligase to the ALK fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome, rather than solely inhibiting its kinase activity [1]. In preclinical studies, TD-004 has demonstrated the ability to effectively induce ALK degradation and inhibit the proliferation of ALK fusion-positive cancer cell lines [1].

Why ALK Inhibitors Cannot Substitute for TD-004: A Functional Divergence in Mechanism


The critical differentiation of TD-004 lies in its mechanism of action: it is a degrader, not a simple inhibitor. Traditional small-molecule ALK inhibitors, such as ceritinib or crizotinib, function by binding to the kinase domain and blocking downstream signaling. In contrast, TD-004 catalyzes the complete proteasomal degradation of the target ALK fusion protein [1]. This fundamental difference means that TD-004 can eliminate the oncogenic driver entirely, potentially overcoming resistance mechanisms that arise from secondary kinase domain mutations or compensatory signaling pathways which often limit the long-term efficacy of inhibitor-based therapies [2]. Therefore, substituting TD-004 with a conventional ALK inhibitor results in a different biological outcome: inhibition versus degradation, which has profound implications for cellular signaling dynamics and the development of drug resistance.

TD-004 Quantitative Differentiation Evidence vs. ALK Inhibitors and Degraders


Functional Degradation Efficacy: TD-004 vs. Parent ALK Inhibitor Ceritinib

TD-004, a VHL-recruiting PROTAC, demonstrates a mechanism of action orthogonal to its warhead, the ALK inhibitor ceritinib. While ceritinib functions solely as a kinase inhibitor (IC50 ~ 0.15-0.20 nM), TD-004 acts as a degrader, achieving near-complete (93%) degradation of the NPM-ALK fusion protein in SU-DHL-1 cells at a concentration of 1 µM . This degradation is independent of ALK kinase inhibition, providing a direct quantitative comparison of functional activity distinct from its parent inhibitor .

PROTAC Targeted Protein Degradation ALK

Comparative Anti-Proliferative Potency in ALK-Positive Cells

TD-004 exhibits potent and selective anti-proliferative activity against ALK fusion-positive cell lines. It displays an IC50 of 0.058 µM in SU-DHL-1 cells and 0.28 µM in H3122 cells . For context, the parent inhibitor ceritinib has reported IC50 values in the low nanomolar range (e.g., ~1-3 nM) against similar cell lines, but its primary function is inhibition, not degradation. The potent cellular activity of TD-004 confirms its ability to engage and degrade its target in a cellular context, leading to a significant reduction in cell viability.

Anti-proliferative Activity Cancer Cell Lines PROTAC

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The functional advantage of TD-004 is validated in vivo. In an H3122 xenograft mouse model, TD-004 treatment resulted in a significant reduction in tumor growth compared to vehicle-treated controls [1]. This demonstrates that the degradation mechanism translates to an anti-tumor effect in a living organism, providing a crucial differentiation from compounds that may only show in vitro activity or whose inhibition-based mechanism may be less effective in vivo due to compensatory resistance mechanisms.

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Chemical Scaffold Differentiation from CRBN-Based ALK Degraders

TD-004 is a VHL-based PROTAC, which distinguishes it from another class of ALK degraders, such as B3, which recruit the CRBN E3 ligase [1]. This difference in E3 ligase recruitment is a critical design parameter, as the expression levels and cellular localization of VHL and CRBN can vary across tissues and cancer types. Therefore, the choice of E3 ligase ligand can influence the degradation efficiency and selectivity profile of the PROTAC. While B3 has been reported with a potent ALK IC50 of 1.6 nM [2], TD-004's VHL-based design offers an alternative chemical tool for exploring ALK degradation in different cellular contexts where VHL is the more effective or appropriate E3 ligase partner.

Chemical Biology E3 Ligase Selectivity PROTAC Design

TD-004 Application Scenarios in Targeted Protein Degradation Research


Investigating ALK-Dependent Signaling and Resistance Mechanisms

TD-004 is ideally suited for use as a chemical probe to study the functional consequences of ALK degradation, as opposed to its inhibition, in ALK-positive cancer models [1]. Researchers can utilize TD-004 to deplete ALK fusion proteins and then assess changes in downstream signaling pathways, gene expression, and cellular phenotypes. This is particularly valuable for dissecting resistance mechanisms that arise from the rewiring of signaling networks following chronic inhibitor treatment, a scenario where degradation may offer a more durable effect.

Preclinical Validation of ALK Degradation as a Therapeutic Strategy

Given its validated in vivo activity in a xenograft model [1], TD-004 serves as a tool compound for establishing proof-of-concept that targeted degradation of ALK is a viable therapeutic approach. It can be used in pharmacodynamic studies to correlate the degree of target degradation with anti-tumor efficacy and to identify biomarkers of response. This work lays the groundwork for the development of next-generation ALK degraders with improved drug-like properties.

Comparative Chemical Biology Studies of VHL- vs. CRBN-Recruiting PROTACs

TD-004, as a VHL-based PROTAC [1], provides a critical comparator for CRBN-based ALK degraders like B3. In cell lines or tumor models where VHL and CRBN expression differs, the relative efficacy of TD-004 versus a CRBN-based degrader can be compared [2]. This type of head-to-head comparison is essential for understanding how the choice of E3 ligase ligand influences degradation efficiency, selectivity, and the potential for on-target toxicity in different tissue contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD-004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.